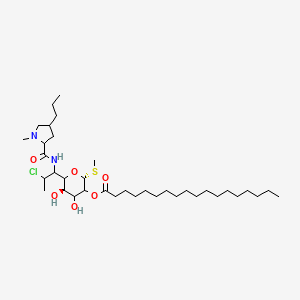![molecular formula C14H16FN3 B601503 2-(4-Fluorphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin CAS No. 1310455-86-7](/img/structure/B601503.png)
2-(4-Fluorphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin
Übersicht
Beschreibung
GNF179 (Metabolite) is a derivative of GNF179, an optimized 8,8-dimethyl imidazolopiperazine analog. This compound has shown significant potency against the multidrug-resistant W2 strain of Plasmodium falciparum, a parasite responsible for malaria . GNF179 (Metabolite) demonstrates in vitro metabolic stability and in vivo oral bioavailability, making it a promising candidate for antimalarial drug development .
Wissenschaftliche Forschungsanwendungen
GNF179 (Metabolite) has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of imidazolopiperazine analogs and their chemical properties.
Biology: Employed in research on the metabolic pathways of Plasmodium falciparum and the development of antimalarial drugs.
Medicine: Investigated for its potential as an antimalarial agent, particularly against drug-resistant strains of malaria.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying drug metabolism and pharmacokinetics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GNF179 (Metabolite) involves the optimization of the 8,8-dimethyl imidazolopiperazine scaffold. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for GNF179 (Metabolite) are not explicitly detailed in the available literature. Typically, such compounds are produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GNF179 (Metabolite) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions involving GNF179 (Metabolite) include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wirkmechanismus
GNF179 (Metabolite) exerts its effects by targeting specific metabolic pathways in Plasmodium falciparum. It downregulates lipase enzymes and affects the hydrolysis of phosphoinositol 4,5-biphosphate, leading to disruptions in diacylglycerol production and cytosolic calcium homeostasis. These disruptions are essential for the parasite’s survival and proliferation . Additionally, GNF179 (Metabolite) interferes with hemoglobin catabolism and the pyrimidine biosynthesis pathway, contributing to its antimalarial activity .
Vergleich Mit ähnlichen Verbindungen
GNF179 (Metabolite) is compared with other similar compounds, such as:
KAF156: Another imidazolopiperazine analog with potent antimalarial activity.
Dihydroartemisinin (DHA): A fast-acting antimalarial drug that disrupts hemoglobin catabolism.
Atovaquone: A slower-acting antimalarial drug that targets the mitochondrial electron transport chain
Uniqueness
GNF179 (Metabolite) is unique due to its combination of high potency, metabolic stability, and oral bioavailability. Unlike some fast-acting antimalarials, it does not induce dormancy in the parasite, making it a valuable addition to the arsenal of antimalarial drugs .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLWGZMELYUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B601431.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate](/img/structure/B601432.png)



![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

